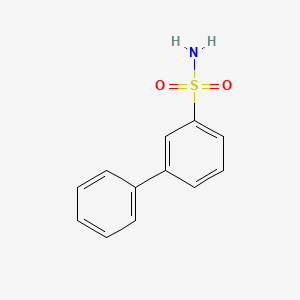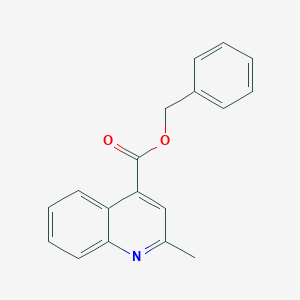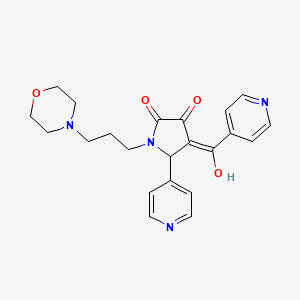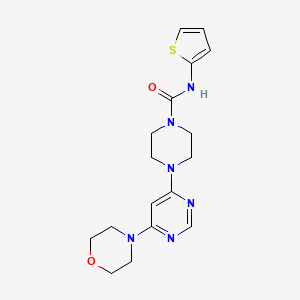
3-苯基苯磺酰胺
描述
3-Phenylbenzenesulfonamide is a compound that belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their diverse biological activities, including their role as antitumor agents, enzyme inhibitors, and anti-inflammatory drugs. The studies on various sulfonamide derivatives have shown that these compounds can be potent inhibitors of cell cycle progression in cancer cell lines, and some have even progressed to clinical trials . Additionally, sulfonamides have been evaluated for their ability to inhibit carbonic anhydrases, which are enzymes involved in many physiological processes, and are considered as potential therapeutic targets for the treatment of various diseases .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various substituents on the aromatic ring to enhance their biological activity. For instance, a series of benzenesulfonamides with substituted phenyl rings were synthesized using palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reactions . Another approach involved the chemical and electrochemical synthesis of metal complexes with sulfonamide ligands, which were characterized by various spectroscopic methods . Additionally, a chemoselective aromatic substitution method was developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, demonstrating the functional group compatibility and practicality of the synthesis process .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques. For example, N-phenylbenzenesulfonamide was characterized by Fourier transform infrared (FTIR), Fourier transform Raman (FT-Raman), UV-Vis, and NMR spectroscopy. Density functional theory (DFT) calculations were also performed to obtain theoretical vibrational frequencies and optimized geometric parameters . The molecular structure, including bond lengths and angles, was compared with experimental data to validate the theoretical models.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The reactivity of these compounds has been explored in the context of enzyme inhibition, where they act as inhibitors of carbonic anhydrases and cholinesterases . The chemical reactivity and ionization potential of N-phenylbenzenesulfonamide were calculated, providing insights into its potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are crucial for their pharmacological profile. For instance, the water solubility of these compounds can affect their delivery and bioavailability. One study reported the poor water solubility of a sulfonamide derivative, which necessitated its delivery in a formulation, highlighting the need for chemical modifications to optimize its function and pharmacology . The thermodynamic properties of N-phenylbenzenesulfonamide were also calculated at different temperatures, providing a better understanding of its stability and reactivity .
科学研究应用
1. 癌症研究与治疗
由于其对缺氧诱导因子-1(HIF-1)等途径的抑制作用,3-苯基苯磺酰胺衍生物已在癌症研究中得到探索。这些化合物已在癌症动物模型中显示出对抗肿瘤生长的潜力,已确定特定的结构基元可用于化学修饰,以优化其作为癌症治疗药物的药理特性(Mun et al., 2012)。此外,某些以磺酰胺为焦点的化合物库已被用于抗肿瘤筛选,揭示了可以抑制细胞周期进程并可能作为溶瘤剂的化合物(Owa et al., 2002)。一些衍生物已显示出在诱导癌细胞凋亡和自噬途径方面的有效性,以及对与肿瘤相关的碳酸酐酶同工酶的抑制作用,表明它们作为抗癌药物候选药物的潜力(Gul et al., 2018)。
2. 材料科学与化学分析
3-苯基苯磺酰胺及其衍生物也已被研究其材料特性。例如,N-苯基苯磺酰胺已使用各种光谱技术进行表征,并使用量子化学方法计算了其振动频率和几何参数。通过自然键轨道(NBO)分析分析了分子的稳定性,由于超共轭作用和电荷离域化而产生。此外,计算了化合物的偶极矩、线性极化率和一阶超极化率值,突出了其在材料科学中的潜力(Govindarasu et al., 2014)。
3. 制药中间体的合成
该化合物已被用于从(杂)芳基溴化物合成各种苯甲腈,显示了该方法在制药中间体合成中的效率。该过程以其与电子不同和立体位阻的芳基溴化物的兼容性而引人注目,包括功能化底物和杂芳基溴化物(Anbarasan et al., 2011)。
4. 微生物和酶抑制研究
多项研究已集中在3-苯基苯磺酰胺衍生物的抗微生物和酶抑制性能上。这些化合物已针对各种细菌菌株和酶进行筛选,显示出作为强效抗菌剂和中等至弱酶抑制剂的潜力。这突显了它们在开发用于传染性和炎症性疾病的新治疗剂方面的相关性(Abbasi et al., 2015)。
作用机制
Target of Action
3-Phenylbenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for DNA production in bacteria .
Mode of Action
Sulfonamides, including 3-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the bacterial DNA replication process, as folic acid is a precursor for the production of nucleotides required for DNA synthesis . This results in the inhibition of bacterial growth and replication .
Pharmacokinetics
The ionization of sulfonamides can affect their absorption and distribution .
Result of Action
The primary result of 3-Phenylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents bacteria from synthesizing the DNA they need to grow and replicate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .
安全和危害
属性
IUPAC Name |
3-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSCCZSKWRLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)





![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)


![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)